![molecular formula C18H28Si B13857463 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane: is a specialized organic compound with the molecular formula C18H28Si and a molecular weight of 272.50 g/mol . This compound is an intermediate in the synthesis of 11-cis-retinoic acid , a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high purity and consistency. The compound is often produced as an intermediate for further chemical transformations.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is used as an intermediate in the synthesis of various organic compounds, including retinoids and other biologically active molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the synthesis and function of retinoic acid derivatives, which are important in cell differentiation and growth.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals, particularly those involving retinoid synthesis.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane involves its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound undergoes various chemical transformations to produce retinoic acid derivatives, which then interact with specific molecular targets and pathways involved in cell differentiation and growth.
Comparison with Similar Compounds
- 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane
- 1,5-Heptadien-4-one, 3,3,6-trimethyl
- 3,5,5-Trimethyl-1-hexanol
Uniqueness: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is unique due to its specific structure and its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound’s ability to undergo various chemical reactions and its applications in the synthesis of biologically active molecules make it distinct from other similar compounds.
Properties
Molecular Formula |
C18H28Si |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
trimethyl-[(3E,5E)-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-3,5-dien-1-ynyl]silane |
InChI |
InChI=1S/C18H28Si/c1-16-12-11-14-18(2,3)17(16)13-9-7-8-10-15-19(4,5)6/h7-9,13H,11-12,14H2,1-6H3/b8-7+,13-9+ |
InChI Key |
HAZGZYKWSXJCSX-NJHPPEEMSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C[Si](C)(C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC=CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
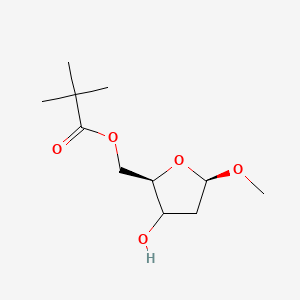
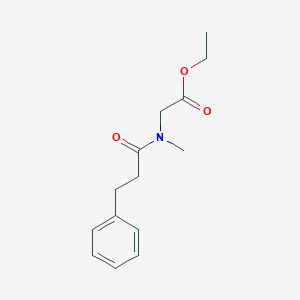
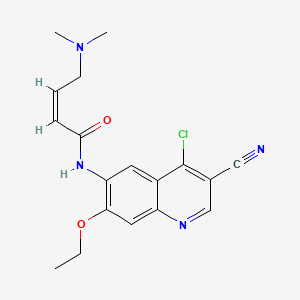
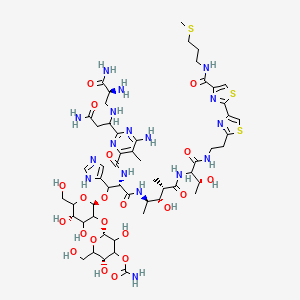
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
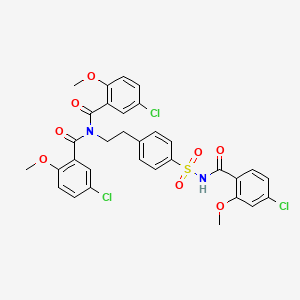
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
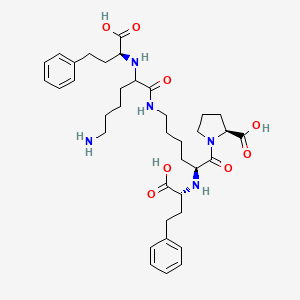
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)
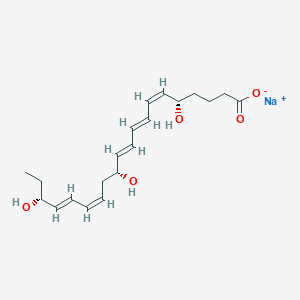
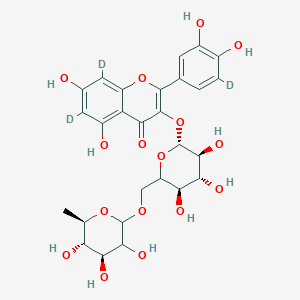
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13857457.png)
